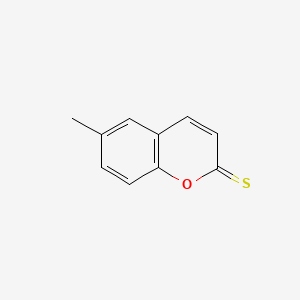
6-Methylthionecoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylthionecoumarin, also known as this compound, is a useful research compound. Its molecular formula is C10H8OS and its molecular weight is 176.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have demonstrated that derivatives of coumarins, including 6-methylthionecoumarin, exhibit significant anticancer properties. Research has shown that modifications at the C4 and C6 positions of the coumarin scaffold can lead to novel anticancer agents. For example, a study synthesized a series of coumarin derivatives and evaluated their antiproliferative activity against various human cancer cell lines using MTT assays. Among these derivatives, some displayed promising results in inducing apoptosis and cell cycle arrest, indicating their potential as effective anticancer agents .
Antiviral Properties
The antiviral potential of coumarins has also been investigated, particularly in the context of COVID-19. A study focused on identifying coumarin compounds with inhibitory effects on the SARS-CoV-2 main protease (3CLpro). Molecular docking studies revealed that certain derivatives showed strong binding affinities, suggesting their potential as inhibitors for this viral target. The pharmacokinetic properties of these compounds were assessed using computational tools, further supporting their candidacy for antiviral drug development .
Antimicrobial Effects
This compound and its derivatives have been evaluated for their antimicrobial activities against various pathogens. In vitro studies have shown that certain coumarin derivatives possess significant inhibitory effects against Gram-positive and Gram-negative bacteria, as well as fungi. For instance, newly synthesized coumarin-heterocycle hybrids demonstrated considerable antimicrobial efficacy against strains like Staphylococcus aureus and Escherichia coli, highlighting their potential use in treating infections .
Anti-inflammatory Applications
Coumarins are known for their anti-inflammatory properties, and this compound is no exception. Research indicates that these compounds can modulate inflammatory pathways and exhibit protective effects in models of inflammation. The ability to inhibit biofilm formation in bacterial cultures has also been linked to their anti-inflammatory mechanisms, making them candidates for further exploration in treating chronic inflammatory conditions .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of coumarins is crucial for optimizing their biological activities. Studies have employed computational methods alongside experimental evaluations to correlate specific structural features with biological efficacy. This approach has led to the identification of key functional groups that enhance the activity of this compound derivatives against cancer cells and pathogens .
Case Studies and Findings
Propriétés
Numéro CAS |
60257-28-5 |
|---|---|
Formule moléculaire |
C10H8OS |
Poids moléculaire |
176.24 g/mol |
Nom IUPAC |
6-methylchromene-2-thione |
InChI |
InChI=1S/C10H8OS/c1-7-2-4-9-8(6-7)3-5-10(12)11-9/h2-6H,1H3 |
Clé InChI |
SSRXJDKHMCDORD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=S)C=C2 |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=S)C=C2 |
Key on ui other cas no. |
60257-28-5 |
Synonymes |
6-methylthionecoumarin 6-MTC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















